((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine
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Overview
Description
((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique dioxolane ring structure, which imparts specific stereochemical properties that are crucial for its reactivity and interaction with other molecules.
Mechanism of Action
Target of Action
The primary target of ((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine is Penicillin acylase . This enzyme is found in Lysinibacillus sphaericus , a bacterium known for its role in biotechnological applications, including the production of penicillin.
Mode of Action
The compound interacts with its target, Penicillin acylase, in a yet unknown manner
Biochemical Pathways
Given its target, it may influence the metabolic pathway of vitamin k .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of (R,R)-tartaric acid derivatives with appropriate amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are essential to achieve the desired stereochemical purity and overall product quality .
Chemical Reactions Analysis
Types of Reactions
((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced amine derivatives .
Scientific Research Applications
((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: This compound shares a similar dioxolane ring structure but contains sulfur atoms instead of nitrogen.
TADDOL derivatives: These compounds also feature a dioxolane ring and are used as chiral ligands in various chemical reactions.
Properties
IUPAC Name |
[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-5(2)8-11-6(3-9)7(4-10)12-8/h5-8H,3-4,9-10H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOFRXDFODYHPC-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC(C(O1)CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1O[C@@H]([C@H](O1)CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146092-05-9 |
Source
|
Record name | [(4R,5R)-5-(aminomethyl)-2-(propan-2-yl)-1,3-dioxolan-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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